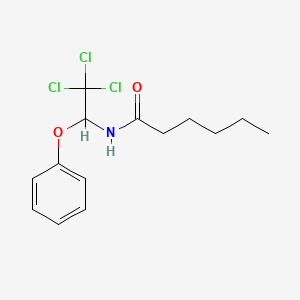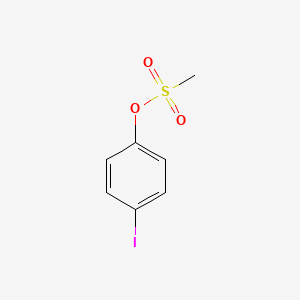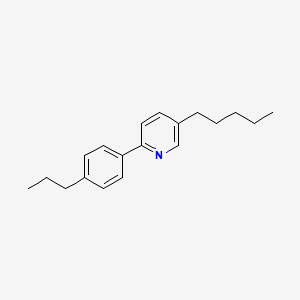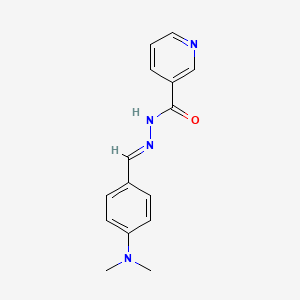
N-(2,2,2-trichloro-1-phenoxyethyl)hexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2,2-trichloro-1-phenoxyethyl)hexanamide is an organic compound with the molecular formula C14H18Cl3NO2 It is characterized by the presence of a trichloroethyl group attached to a phenoxyethyl moiety, which is further connected to a hexanamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-trichloro-1-phenoxyethyl)hexanamide typically involves the reaction of 2,2,2-trichloroethanol with phenol to form 2,2,2-trichloro-1-phenoxyethanol. This intermediate is then reacted with hexanoyl chloride in the presence of a base such as pyridine to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Catalyst/Base: Pyridine or triethylamine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,2,2-trichloro-1-phenoxyethyl)hexanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the trichloroethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in aqueous or organic solvents.
Major Products Formed
Oxidation: Carboxylic acids and phenolic derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted phenoxyethyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2,2,2-trichloro-1-phenoxyethyl)hexanamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(2,2,2-trichloro-1-phenoxyethyl)hexanamide involves its interaction with specific molecular targets. The trichloroethyl group can act as an electrophile, facilitating reactions with nucleophilic sites on enzymes or receptors. This interaction can lead to the modulation of biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2,2,2-trichloro-1-(2,4-dinitrophenoxy)ethyl)hexanamide
- N-(2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl)hexanamide
- N-(2,2,2-trichloro-1-(3-toluidino)ethyl)hexanamide
Uniqueness
N-(2,2,2-trichloro-1-phenoxyethyl)hexanamide is unique due to its specific combination of a trichloroethyl group with a phenoxyethyl moiety and a hexanamide group. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, highlighting its potential for specialized uses.
Eigenschaften
Molekularformel |
C14H18Cl3NO2 |
|---|---|
Molekulargewicht |
338.7 g/mol |
IUPAC-Name |
N-(2,2,2-trichloro-1-phenoxyethyl)hexanamide |
InChI |
InChI=1S/C14H18Cl3NO2/c1-2-3-5-10-12(19)18-13(14(15,16)17)20-11-8-6-4-7-9-11/h4,6-9,13H,2-3,5,10H2,1H3,(H,18,19) |
InChI-Schlüssel |
XWCFDPIVYVFZTA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)NC(C(Cl)(Cl)Cl)OC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenol, 4,4'-[methylenebis(4,1-phenylenenitrilomethylidyne)]bis-](/img/structure/B11709824.png)

![4-({[2,2,2-Trichloro-1-(propanoylamino)ethyl]carbamothioyl}amino)benzoic acid](/img/structure/B11709832.png)

![(1Z)-1-{2-[(1Z)-6,7-Dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-ylidene]hydrazin-1-ylidene}-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11709841.png)

![4,4'-Sulfonylbis{2-[(4-nitrobenzylidene)amino]phenol}](/img/structure/B11709865.png)
![N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}butanamide](/img/structure/B11709866.png)
![N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11709870.png)
![2-(4-bromophenoxy)-N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B11709891.png)
![3-(3-{4-[(4-methylphenyl)(phenyl)methyl]piperazin-1-yl}propyl)-1H-indole](/img/structure/B11709894.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(E)-pyridin-3-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11709900.png)

